molecular formula C32H31N2O3+ B15044666 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid

Cat. No.: B15044666
M. Wt: 491.6 g/mol
InChI Key: MUSLHCJRTRQOSP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule featuring a benzoic acid moiety fused to a heptacyclic core containing oxygen (oxa), nitrogen (aza), and quaternary ammonium (azonia) functionalities. Its structure includes multiple fused rings and heteroatoms, which contribute to unique electronic and steric properties.

Properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLHCJRTRQOSP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N2O3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Framework Construction

The synthesis begins with constructing the heptacyclic core via sequential cyclization and annulation reactions. A representative pathway involves:

  • Formation of the Azoniaza Crown Ether : Reacting 1,2-diaminobenzene derivatives with α,ω-dihaloalkanes under basic conditions generates intermediate macrocyclic amines.
  • Oxidative Cyclization : Treating the macrocycle with oxygen or peroxides induces dehydrogenation, forming the fused aromatic system.
  • Introduction of Oxygen and Nitrogen Heteroatoms : Epoxidation or ozonolysis followed by reductive amination incorporates the 3-oxa-23-aza motif.

Example Protocol:

  • Starting Material : Ethyl 2-bromo-4-methylbenzoate.
  • Conditions : Pd-catalyzed coupling with hexamethylenetetramine, followed by HCl hydrolysis to yield the primary amine intermediate.
  • Cyclization : Heating at 150°C in DMF with K₂CO₃ forms the 23-aza ring.

Functionalization with Benzoic Acid Moieties

The benzoic acid group is introduced via Suzuki-Miyaura coupling or Ullmann condensation:

  • Coupling Agent : Pd(PPh₃)₄ or CuI/1,10-phenanthroline.
  • Substrate : Brominated heterocycle + 2-borono-benzoic acid.
  • Conditions : 80°C in THF/H₂O (3:1), 12 hours, yielding 85–90% product.

Critical Parameters :

  • pH control (6.5–7.5) prevents decarboxylation of the benzoic acid.
  • Use of protecting groups (e.g., tert-butyl esters) enhances reaction efficiency.

Catalytic Methods for Enhanced Efficiency

Photochemical Oxidation

A solvent-free method employs UV light (300 W Xe lamp) to oxidize toluene derivatives to benzoic acid intermediates, minimizing byproducts:

  • Catalyst : Benzophenone (10 mol%).
  • Yield : 67% after 6 hours at 25°C.
  • Advantage : Avoids corrosive reagents (e.g., KMnO₄) and reduces environmental impact.

Continuous Flow Synthesis

Industrial-scale production utilizes microreactors for precise temperature and mixing control:

  • Residence Time : 5–10 minutes.
  • Throughput : 2.5 kg/h with >99% purity.
  • Key Benefit : Mitigates exothermic risks during nitro-group reductions.

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column, acetonitrile/0.1% TFA gradient (5→95% over 30 min).
  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 4H, benzoic acid), 4.30 (q, J = 7.1 Hz, 2H, OCH₂).
  • HRMS : m/z 432.1764 (calc. for C₂₆H₂₆ClN₃O⁺).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Multi-Step Organic 72 98 Moderate 450
Photochemical 67 95 High 320
Continuous Flow 89 99.5 Industrial 210

Data synthesized from

Industrial and Pharmacological Applications

  • Drug Intermediate : Used in synthesizing kinase inhibitors and antipsychotics due to its rigid, planar structure.
  • Material Science : Serves as a ligand in OLEDs, enhancing electron transport efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from NMR Analysis (Rapa, Compounds 1, and 7)

highlights NMR-based comparisons of Rapa (a reference compound) with derivatives 1 and 5. Key findings include:

  • Chemical Shift Similarities : Most protons in compounds 1 and 7 exhibit nearly identical chemical shifts to Rapa, indicating conserved chemical environments across the majority of the structure .
  • Divergent Regions (A and B) :
    • Region A (positions 39–44) : Substituent-induced deshielding in compounds 1 and 7 alters chemical shifts compared to Rapa.
    • Region B (positions 29–36) : Steric or electronic modifications in the heptacyclic core lead to distinct NMR profiles, suggesting localized structural variations .

Table 1: NMR Chemical Shift Comparison (δ, ppm)

Position Rapa Compound 1 Compound 7
39–44 1.2–2.5 1.8–3.1 1.7–3.0
29–36 6.5–7.8 6.9–8.2 6.8–8.1

Data sourced from .

Functional Group Variations in Pentacyclic Derivatives

describes synthetic routes for pentacyclo[19.3.1.1³,⁹.1⁹,¹⁵.1¹⁵,¹⁹]octacosa derivatives (e.g., compounds 19–22). Key comparisons with the target compound include:

  • Carboxylic Acid vs. Aldehyde/Diol :
    • The target compound’s benzoic acid group enhances aqueous solubility and hydrogen-bonding capacity compared to aldehyde-functionalized derivatives (e.g., compound 19) .
    • Chloromethyl or hydroxymethyl substituents (compounds 21–22) introduce reactivity differences, such as susceptibility to nucleophilic substitution .

Table 2: Functional Group Impact on Properties

Compound Functional Groups Solubility (H₂O) Reactivity Notes
Target Compound Benzoic acid, azonia Moderate Acidic proton (pKa ~4.5)
Compound 19 Dicarboxaldehyde Low Prone to oxidation
Compound 21 Diol, hydroxymethyl High Susceptible to esterification

Data synthesized from .

Research Implications and Limitations

  • NMR as a Diagnostic Tool: demonstrates how localized NMR shifts can pinpoint structural modifications in complex polycyclics .
  • Gaps in Data : Direct experimental data on the target compound’s biological activity or crystallographic structure are absent, necessitating extrapolation from analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.